

Spectroscopic Profile of Rhein-8-glucoside: A Technical Guide

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Compound of Interest		
Compound Name:	Rhein-8-glucoside	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Rhein-8-glucoside** (also known as Rhein-8-O-β-D-glucopyranoside), an anthraquinone glycoside found in medicinal plants such as rhubarb (Rheum species) and Cassia species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating key spectroscopic information, experimental methodologies, and structural representations.

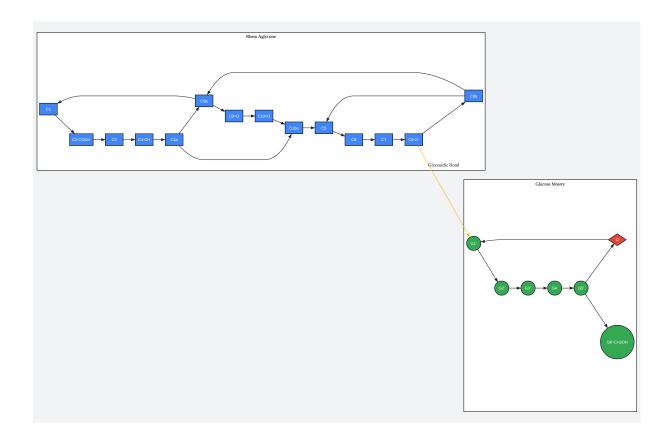
Chemical Structure and Properties

Rhein-8-glucoside is a glycoside of Rhein, an anthraquinone. The glucose moiety is attached at the C-8 position of the Rhein scaffold.

Molecular Formula: C21H18O11[1][2]

Molecular Weight: 446.4 g/mol [1][2]





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Caption: Chemical structure of Rhein-8-glucoside.

Spectroscopic Data UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for chromophoric systems like anthraquinones.

Solvent	λmax (nm)	Reference
Not Specified	227, 284, 428	[1]
Methanol:Water	~254, ~432 (for Rhein aglycone)	[3]



Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns can provide valuable structural information. While specific fragmentation data for **Rhein-8-glucoside** is not readily available in the searched literature, general fragmentation of anthraquinone glycosides involves the cleavage of the glycosidic bond.

Ionization Mode	[M-H] ⁻ (m/z)	Molecular Formula
ESI (Negative)	445.0776 (Calculated)	C21H17O11

Note: The m/z value is calculated based on the molecular formula. Experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR). Specific, experimentally determined ¹H and ¹³C NMR data for **Rhein-8-glucoside** are not available in the public domain literature searched.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on methodologies reported for similar compounds like anthraquinones and their glycosides.[4][5]

UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of Rhein-8-glucoside is prepared in a suitable UV-grade solvent (e.g., methanol, ethanol, or a mixture with water). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
- Instrumentation: A double-beam UV-Vis spectrophotometer is used.



 Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm, using the solvent as a blank. The wavelengths of maximum absorbance (λmax) are identified.

Mass Spectrometry (ESI-MS)

- Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The analysis is typically performed in negative ion mode for acidic compounds like Rhein-8-glucoside.
- Data Acquisition: The sample solution is introduced into the ESI source. The mass analyzer
 is scanned over an appropriate m/z range to detect the molecular ion and any fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the characterization of a natural product like **Rhein-8-glucoside**.

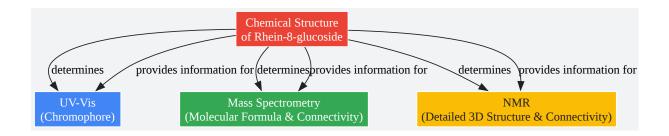




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Caption: General workflow for the spectroscopic analysis of Rhein-8-glucoside.





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Caption: Logical relationship between spectroscopic data and chemical structure.

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